2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile: A Strategic Scaffold in Medicinal Chemistry
2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile: A Strategic Scaffold in Medicinal Chemistry
Abstract
2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile (CAS: 221061-09-2) is a highly functionalized heterocyclic scaffold extensively utilized in modern drug discovery. As a bioisostere of indole and quinazoline, this compound serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, FLT3) and CNS-active agents (e.g., olanzapine analogs). This guide provides a comprehensive technical analysis of its synthesis, chemical reactivity, and application in high-throughput library generation, emphasizing the strategic role of the C6-fluorine substituent in modulating metabolic stability and ligand-protein binding affinity.
Introduction: The Fluorinated Thiophene Advantage
In medicinal chemistry, the benzo[b]thiophene core is a privileged structure, offering a rigid, planar geometry that mimics the purine and indole rings found in endogenous ligands. The specific derivative 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile integrates three distinct features that drive its utility:
-
2-Amino-3-cyano Motif: A dense "push-pull" electronic system that facilitates rapid heterocyclization into tricyclic cores (e.g., thienopyrimidines).
-
C6-Fluorine Substituent: Strategically positioned to block metabolic oxidation (blocking the para-position relative to the sulfur) and modulate the pKa of the aromatic system, enhancing lipophilicity (
) and blood-brain barrier (BBB) permeability. -
Thiophene Sulfur: Acts as a hydrogen bond acceptor and contributes to
- stacking interactions within receptor active sites.
Chemical Identity
| Property | Data |
| IUPAC Name | 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile |
| CAS Number | 221061-09-2 |
| Molecular Formula | C |
| Molecular Weight | 192.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >220°C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |
Synthesis & Production
The synthesis of the fully aromatic 2-amino-6-fluorobenzo[b]thiophene-3-carbonitrile is non-trivial due to the stability of the tetrahydro- intermediate. Two primary routes exist: the Modified Gewald Sequence (preferred for lab scale) and the Thorpe-Ziegler Cyclization (industrial scale).
Route A: The Modified Gewald Sequence (Lab Scale)
This route utilizes the classic Gewald reaction to form the tetrahydrobenzo[b]thiophene, followed by an oxidative aromatization step.
Step 1: Gewald Condensation
Reagents: 4-Fluorocyclohexanone, Malononitrile, Elemental Sulfur, Morpholine (Catalyst). Mechanism: A Knoevenagel condensation occurs between the ketone and malononitrile, followed by sulfur uptake and cyclization. Outcome: 2-Amino-6-fluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Step 2: Oxidative Aromatization
Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Sulfur (
-
Critical Note: The fluorine atom at C6 is stable under these conditions, but temperature control is vital to prevent defluorination.
Route B: Thorpe-Ziegler Cyclization (Industrial)
Reagents: 2-Chloro-4-fluorobenzonitrile, Mercaptoacetonitrile (or Sodium Sulfide + Chloroacetonitrile). Mechanism:
-
Nucleophilic aromatic substitution (
) of the chlorine by the thiolate anion. -
Intramolecular Thorpe-Ziegler cyclization of the methylene active nitrile onto the aromatic nitrile. Advantage: Direct access to the aromatic system without a dehydrogenation step. Challenge: Requires activated starting materials (2-chloro-4-fluorobenzonitrile) and strict anhydrous conditions to prevent nitrile hydrolysis.
Synthesis Workflow Diagram
Figure 1: Synthetic pathways to 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile. The Gewald route (top) involves an intermediate; the Thorpe-Ziegler route (bottom) is direct.
Chemical Properties & Reactivity[1][3][4][5][6]
The 2-amino-3-cyano arrangement is a "chemical warhead" for heterocycle formation. The proximity of the nucleophilic amine and the electrophilic nitrile allows for rapid cyclization with bidentate electrophiles.
Pyrimidine Annulation (Kinase Inhibitor Synthesis)
Reaction with Formamide , Formamidine Acetate , or Urea leads to the formation of Pyrimido[4',5':4,5]thieno[2,3-b]quinoline derivatives (often referred to as tricyclic thienopyrimidines).
-
Mechanism: The amine attacks the carbonyl/imidoyl carbon of the reagent, followed by intramolecular nucleophilic attack on the nitrile group.
-
Result: A fused pyrimidine ring, creating a planar tricyclic system highly active against ATP-binding sites in kinases.
Diazotization (Sandmeyer Reactions)
The C2-amino group can be converted to a diazonium salt (
-
Utility: This allows for the introduction of halides (Cl, Br, I) or azides at the C2 position, or coupling with electron-rich aromatics to form Azo Dyes .
Hydrolysis
Partial hydrolysis of the nitrile group (
Medicinal Chemistry Applications
Target Class: Tyrosine Kinase Inhibitors (TKIs)
The tricyclic thienopyrimidine derivatives synthesized from this scaffold are potent inhibitors of:
-
EGFR (Epidermal Growth Factor Receptor): The planar structure fits the ATP pocket, with the N1/N3 nitrogens accepting hydrogen bonds from the hinge region (Met793).
-
FLT3 (FMS-like Tyrosine Kinase 3): Used in Acute Myeloid Leukemia (AML) research. The 6-fluoro group improves metabolic stability against hepatic oxidation.
Target Class: CNS Agents (Olanzapine Analogs)
While Olanzapine is a thienobenzodiazepine, the 2-amino-benzo[b]thiophene core serves as a precursor for rigid analogs. The 6-fluoro substitution mimics the electron-withdrawing nature of chlorine in other antipsychotics but with a smaller steric footprint, potentially altering receptor subtype selectivity (e.g.,
Library Generation Workflow
Figure 2: Divergent synthesis strategies from the core scaffold.
Experimental Protocol: Gewald Synthesis & Aromatization
Objective: Synthesis of 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile starting from 4-fluorocyclohexanone.
Reagents
-
4-Fluorocyclohexanone (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental Sulfur (10 mmol)
-
Morpholine (15 mmol)
-
Ethanol (Absolute, 30 mL)
-
DDQ (12 mmol)
-
Toluene (Dry)
Procedure
-
Gewald Cyclization:
-
In a 100 mL round-bottom flask, mix 4-fluorocyclohexanone and malononitrile in Ethanol (30 mL).
-
Add Morpholine dropwise at room temperature (Exothermic reaction). Stir for 15 minutes.
-
Add Elemental Sulfur in one portion.[1]
-
Reflux the mixture at 80°C for 3-5 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to RT. Pour into crushed ice. Filter the precipitate (Tetrahydro- intermediate). Wash with cold ethanol.
-
-
Aromatization:
-
Dissolve the dried tetrahydro- intermediate in dry Toluene (50 mL).
-
Add DDQ (1.2 equiv) carefully.
-
Reflux for 4-6 hours. The solution will turn dark.
-
Workup: Cool to RT. Filter off the hydroquinone byproduct. Wash the filtrate with saturated
and Brine. -
Dry over
and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/DMF or purify via Column Chromatography (Silica Gel, 0-20% EtOAc in Hexane).
-
Validation:
-
1H NMR (DMSO-d6): Look for disappearance of aliphatic cyclohexene protons (1.5-3.0 ppm) and appearance of aromatic protons (7.0-8.0 ppm).
-
IR: Nitrile stretch at ~2210 cm
, Amine stretch at ~3300-3400 cm .
Safety & Handling
-
Cyanide Hazard: Although the nitrile group is covalently bound, combustion or strong acid hydrolysis can release HCN gas. Work in a well-ventilated fume hood.
-
Fluorine Compounds: While the C-F bond is stable, metabolic cleavage (rare) or high-temp incineration can release HF.
-
Skin Sensitization: Benzo[b]thiophenes are known skin irritants and potential sensitizers. Wear nitrile gloves and long sleeves.
-
Storage: Store at 2-8°C, protected from light and moisture.
References
-
Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte. (Foundational Gewald Reaction).[2][3]
-
National Institutes of Health (NIH). (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Retrieved from [Link]
-
PubChem. (2025).[4] 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Compound Summary. Retrieved from [Link]
-
ResearchGate. (2011). Crystal structure of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Retrieved from [Link]
Sources
- 1. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | C9H10N2S | CID 78382 - PubChem [pubchem.ncbi.nlm.nih.gov]
